![molecular formula C6H8S2 B14272080 2,3-Dithiabicyclo[2.2.2]oct-5-ene CAS No. 130147-99-8](/img/structure/B14272080.png)
2,3-Dithiabicyclo[2.2.2]oct-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dithiabicyclo[2.2.2]oct-5-ene is a cyclic disulfide compound characterized by its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry and industry. The presence of sulfur atoms within its bicyclic framework imparts distinctive chemical properties that make it a subject of scientific research.
Métodos De Preparación
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be synthesized through the oxidation of corresponding dithiols. One common method involves the oxidation of cis-cyclopentene-3,5-dithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a suitable solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired cyclic disulfide .
Análisis De Reacciones Químicas
2,3-Dithiabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfide bond can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles, resulting in the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3-Dithiabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it useful in studying the reactivity of cyclic disulfides.
Biology: The compound’s ability to undergo redox reactions makes it a potential candidate for studying biological redox processes and developing redox-active drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target redox-sensitive pathways.
Mecanismo De Acción
The mechanism by which 2,3-Dithiabicyclo[2.2.2]oct-5-ene exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a useful tool for modulating redox-sensitive biological pathways. The sulfur atoms within its structure can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be compared with other similar compounds, such as 2,3-Dioxabicyclo[2.2.2]oct-5-ene and 2,3-Diazabicyclo[2.2.2]oct-5-ene.
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound contains oxygen atoms instead of sulfur and exhibits different reactivity, particularly in oxidation reactions.
2,3-Diazabicyclo[2.2.2]oct-5-ene: This compound contains nitrogen atoms and is used in different applications, such as photophysical studies and as a building block for pharmaceuticals .
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct redox properties and reactivity compared to its oxygen and nitrogen analogs .
Propiedades
Número CAS |
130147-99-8 |
|---|---|
Fórmula molecular |
C6H8S2 |
Peso molecular |
144.3 g/mol |
Nombre IUPAC |
2,3-dithiabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5(1)7-8-6/h1-2,5-6H,3-4H2 |
Clave InChI |
GYSWZSCAHTWSTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
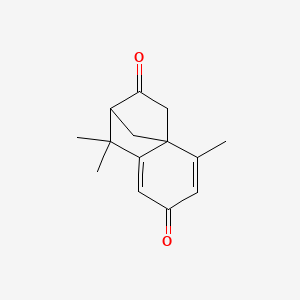
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
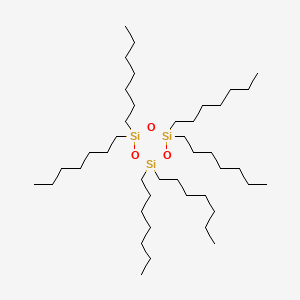

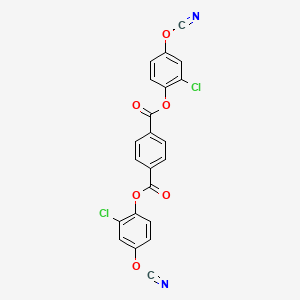
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
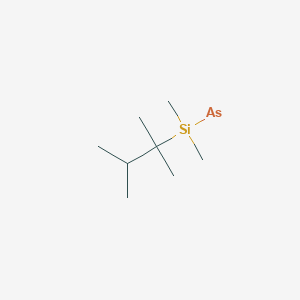
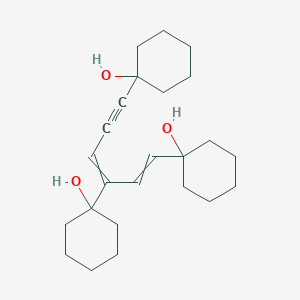


![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
